

# An In-depth Technical Guide to the Chemical Properties of Deuterated Carbofuran

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## Compound of Interest

**Compound Name:** 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H\_3\_)methylcarbamate

**Cat. No.:** B020933

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## Introduction

Carbofuran is a broad-spectrum carbamate pesticide known for its high toxicity and efficacy as an insecticide and nematocide.[1] In analytical chemistry, drug metabolism studies, and pharmacokinetics, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification, especially when using mass spectrometry-based methods.[2] Deuterated carbofuran, typically carbofuran-d3 where the three hydrogen atoms on the N-methyl group are replaced by deuterium, serves as an ideal internal standard for the analysis of carbofuran.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation by a mass spectrometer.[5] This guide provides a comprehensive overview of the chemical properties of deuterated carbofuran, its synthesis, analytical applications, and metabolic pathways.

## Chemical and Physical Properties

The introduction of deuterium atoms into a molecule results in a slight increase in molecular weight but generally has a minimal effect on its physical and chemical properties. The properties of deuterated carbofuran (specifically carbofuran-d3) are therefore very similar to those of its non-deuterated counterpart.[5]

Table 1: Chemical and Physical Properties of Carbofuran and Deuterated Carbofuran  
(Carbofuran-d3)

Property	Carbofuran	Deuterated Carbofuran (Carbofuran-d3)	Reference(s)
Chemical Name	2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate	N-(methyl-d3)-carbamic acid, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester	<a href="#">[3]</a> <a href="#">[6]</a>
Synonyms	Furadan, Curaterr, Yaltox	BAY 70143-d3	<a href="#">[3]</a> <a href="#">[6]</a>
CAS Number	1563-66-2	1007459-98-4	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub>	C <sub>12</sub> H <sub>12</sub> D <sub>3</sub> NO <sub>3</sub>	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	221.26 g/mol	224.27 g/mol	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White crystalline solid	Not specified, expected to be a white solid	<a href="#">[6]</a> <a href="#">[9]</a>
Melting Point	153-154 °C	Not empirically determined, expected to be very similar to carbofuran	<a href="#">[9]</a> <a href="#">[10]</a>
Water Solubility	320-700 mg/L at 25 °C	Not empirically determined, expected to be very similar to carbofuran	<a href="#">[9]</a> <a href="#">[10]</a>
Solubility in Organic Solvents	Very soluble in acetone, acetonitrile, benzene, and cyclohexanone	Slightly soluble in chloroform and methanol (when heated)	<a href="#">[3]</a> <a href="#">[10]</a>
Stability	Stable under neutral or acidic conditions; unstable in alkaline media.	Expected to have similar stability.	<a href="#">[6]</a> <a href="#">[8]</a>

Isotopic Purity	Not Applicable	≥99% deuterated forms (d <sub>1</sub> -d <sub>3</sub> )	[3]
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Note: Many physical properties of deuterated carbofuran are not explicitly documented in the literature. The values presented are based on the properties of unlabeled carbofuran, as significant deviations are not expected.

## Chromatographic Behavior

In gas chromatography (GC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect.[11] This effect is attributed to the larger size of deuterium atoms compared to protium (hydrogen), which can weaken the interaction of the molecule with the stationary phase.[11] The position of deuterium substitution can also influence the retention time.[12][13]

## Synthesis of Deuterated Carbofuran

The synthesis of carbofuran typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (carbofuran phenol) with methyl isocyanate.[1][14] For the synthesis of carbofuran-d<sub>3</sub>, a deuterated version of methyl isocyanate (methyl-d<sub>3</sub>-isocyanate) would be used in this reaction.

A general synthetic pathway for carbofuran involves:

- Alkylation of 1,2-cyclohexanedione with a beta-methallyl compound.[15]
- A Claisen rearrangement and aromatization to produce carbofuran phenol.[15]
- Reaction of the resulting carbofuran phenol with methyl isocyanate (or methyl-d<sub>3</sub>-isocyanate for the deuterated version) in the presence of a tertiary amine catalyst to yield carbofuran (or carbofuran-d<sub>3</sub>).[14][16]

## Analytical Applications and Experimental Protocols

Deuterated carbofuran is primarily used as an internal standard for the quantification of carbofuran in various matrices, such as environmental samples (water, soil) and biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7][17] The

use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.<sup>[2]</sup><sup>[18]</sup>

## Experimental Protocol: Quantification of Carbofuran in Water Samples using LC-MS/MS

This protocol describes a general method for the determination of carbofuran in water, adapted from established analytical procedures.<sup>[19]</sup><sup>[20]</sup>

### 1. Materials and Reagents:

- Carbofuran analytical standard
- Carbofuran-d3 internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Deionized water
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Syringe filters (0.45 µm)

### 2. Preparation of Standards:

- Prepare stock solutions of carbofuran and carbofuran-d3 in methanol.
- Create a series of calibration standards by spiking known concentrations of carbofuran into blank water samples.
- Prepare a working internal standard solution of carbofuran-d3.

### 3. Sample Preparation:

- Collect water samples in appropriate containers.
- Spike a known volume of each sample, calibration standard, and quality control sample with the carbofuran-d3 internal standard solution.
- Condition the SPE cartridges according to the manufacturer's instructions.
- Load the samples onto the SPE cartridges.
- Wash the cartridges to remove interferences.
- Elute the analytes from the cartridges using an appropriate solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
- Filter the reconstituted samples through a 0.45  $\mu\text{m}$  syringe filter into autosampler vials.

#### 4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8  $\mu\text{m}$ ).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
  - Gradient: A suitable gradient program to achieve separation of carbofuran from matrix components.
  - Flow Rate: 0.2-0.4 mL/min.
  - Injection Volume: 5-10  $\mu\text{L}$ .
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both carbofuran and carbofuran-d3. These transitions should be optimized for the specific instrument being used.

#### 5. Data Analysis:

- Quantify carbofuran in the samples by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

## Metabolic Pathways of Carbofuran

The metabolism of carbofuran is a critical aspect of its toxicology and environmental fate. The primary metabolic pathway involves oxidation and hydrolysis. In mammals, cytochrome P450 enzymes, particularly CYP3A4, are responsible for the initial oxidative metabolism.[\[21\]](#)

The main metabolic transformations include:

- Hydroxylation: Oxidation of the furan ring to form 3-hydroxycarbofuran, a major metabolite that is also toxic.[\[21\]](#)
- Oxidation: Further oxidation of 3-hydroxycarbofuran to 3-ketocarbofuran.
- Hydrolysis: Cleavage of the carbamate ester bond to form carbofuran phenol, which is significantly less toxic.[\[22\]](#)
- Ring Oxidation: Hydroxylation can also occur at other positions on the aromatic ring.[\[23\]](#)

Bacterial degradation of carbofuran can proceed through hydrolysis to carbofuran phenol or via an oxidative pathway.[\[22\]](#)

Below is a diagram illustrating the primary metabolic pathways of carbofuran.

Caption: Primary metabolic pathways of Carbofuran.

## Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of carbofuran in an environmental sample using deuterated carbofuran as an internal standard.

Caption: Workflow for Carbofuran analysis with an internal standard.

## Conclusion

Deuterated carbofuran is an indispensable tool for the accurate and reliable quantification of carbofuran in complex matrices. Its chemical and physical properties closely mimic those of the parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods. Understanding its properties, synthesis, and appropriate use in experimental protocols is essential for researchers in environmental science, toxicology, and drug development to generate high-quality data. The metabolic pathways of carbofuran, leading to various transformation products, underscore the importance of precise analytical methods for monitoring both the parent compound and its metabolites.

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